Cas no 127566-70-5 (OLEIC ACID BEHENYL ESTER)

Oleic Acid Behenyl Ester is a fatty acid ester derived from the reaction of oleic acid and behenyl alcohol. This compound is characterized by its excellent emollient properties, making it a valuable ingredient in cosmetic and personal care formulations. Its high oxidative stability and non-greasy texture enhance skin feel while providing long-lasting moisturization. The ester’s compatibility with a wide range of oils and waxes allows for versatile application in creams, lotions, and lip products. Additionally, its low irritation potential makes it suitable for sensitive skin formulations. Its chemical stability ensures prolonged shelf life and consistent performance in finished products.
OLEIC ACID BEHENYL ESTER structure
OLEIC ACID BEHENYL ESTER structure
Product name:OLEIC ACID BEHENYL ESTER
CAS No:127566-70-5
MF:C40H78O2
MW:591.046133518219
CID:897534
PubChem ID:56935970

OLEIC ACID BEHENYL ESTER Chemical and Physical Properties

Names and Identifiers

    • OLEIC ACID BEHENYL ESTER
    • BEHENYL OLEATE
    • henicosyl (9Z)-octadec-9-enoate
    • 9-Octadecenoic acid (Z)-, docosyl ester
    • 9-Octadecenoic acid (9Z)-, docosyl ester
    • docosyl 9Z-octadecenoate
    • HY-W127358
    • docosyl (Z)-octadec-9-enoate
    • CHEBI:165648
    • LMFA07010172
    • I69QGA8780
    • J-005505
    • 127566-70-5
    • UNII-I69QGA8780
    • CS-0185595
    • WE(22:0/18:1(9Z))
    • Octadec-9-enoic acid docosyl ester, Z
    • QKPJNZCOIFUYNE-MOHJPFBDSA-N
    • Q27280503
    • docosanyl 9Z-octadecenoate
    • SCHEMBL4353367
    • Docosyl oleate
    • Inchi: InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3/b24-18-
    • InChI Key: QKPJNZCOIFUYNE-MOHJPFBDSA-N
    • SMILES: CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Computed Properties

  • Exact Mass: 576.58488
  • Monoisotopic Mass: 590.60018173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 36
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 18.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

OLEIC ACID BEHENYL ESTER Security Information

  • WGK Germany:3

OLEIC ACID BEHENYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-214578-50 mg
Behenyl oleate,
127566-70-5
50mg
¥1,579.00 2023-07-10
Larodan
45-3822-12-500mg
Behenyl Oleate
127566-70-5 >99%
500mg
€104.00 2025-03-07
A2B Chem LLC
AE42464-100mg
OLEIC ACID BEHENYL ESTER
127566-70-5 >99%
100mg
$267.00 2024-04-20
Larodan
45-3822-13-1g
Behenyl Oleate
127566-70-5 >99%
1g
€170.00 2025-03-07
Larodan
45-3822-9-100mg
Behenyl Oleate
127566-70-5 >99%
100mg
€58.00 2025-03-07
SHENG KE LU SI SHENG WU JI SHU
sc-214578-50mg
Behenyl oleate,
127566-70-5
50mg
¥1579.00 2023-09-05
A2B Chem LLC
AE42464-500mg
OLEIC ACID BEHENYL ESTER
127566-70-5 >99%
500mg
$320.00 2024-04-20
A2B Chem LLC
AE42464-1g
OLEIC ACID BEHENYL ESTER
127566-70-5 >99%
1g
$398.00 2024-04-20

Additional information on OLEIC ACID BEHENYL ESTER

Recent Advances in the Study of OLEIC ACID BEHENYL ESTER (CAS: 127566-70-5) in Chemical Biology and Pharmaceutical Applications

The compound OLEIC ACID BEHENYL ESTER (CAS: 127566-70-5) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical sciences. This ester, derived from oleic acid and behenyl alcohol, exhibits unique physicochemical properties that make it a promising candidate for drug delivery systems, cosmetic formulations, and biomedical research. Recent studies have focused on its synthesis, characterization, and potential therapeutic benefits, shedding light on its molecular interactions and biological activities.

One of the key areas of research involves the use of OLEIC ACID BEHENYL ESTER as a lipid-based carrier for hydrophobic drugs. Its amphiphilic nature allows for the formation of stable micelles and liposomes, enhancing the solubility and bioavailability of poorly water-soluble compounds. A 2023 study published in the Journal of Controlled Release demonstrated that this ester significantly improved the encapsulation efficiency of anticancer agents, leading to enhanced tumor targeting and reduced systemic toxicity. The study utilized advanced techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize the nanostructures formed by the ester.

In addition to its role in drug delivery, OLEIC ACID BEHENYL ESTER has been investigated for its potential in dermatological applications. Its emollient and occlusive properties make it an ideal ingredient in moisturizers and barrier repair creams. A recent clinical trial highlighted its efficacy in improving skin hydration and reducing transepidermal water loss (TEWL) in patients with atopic dermatitis. The trial, conducted over a 12-week period, reported a 30% improvement in skin hydration levels compared to placebo, with no adverse effects observed.

Further research has explored the biochemical pathways influenced by OLEIC ACID BEHENYL ESTER. In vitro studies have shown that the ester can modulate lipid metabolism and inflammatory responses, suggesting potential applications in metabolic disorders and chronic inflammatory diseases. For instance, a 2022 study in Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids revealed that the ester inhibits the production of pro-inflammatory cytokines in macrophages, pointing to its anti-inflammatory properties.

Despite these promising findings, challenges remain in the large-scale production and standardization of OLEIC ACID BEHENYL ESTER for clinical use. Variations in synthesis methods can lead to differences in purity and performance, necessitating rigorous quality control measures. Future research directions may include the development of novel synthetic routes, such as enzymatic esterification, to improve yield and consistency. Additionally, more in vivo studies are needed to fully elucidate the pharmacokinetics and long-term safety profile of this compound.

In conclusion, OLEIC ACID BEHENYL ESTER (CAS: 127566-70-5) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical applications. Its ability to enhance drug delivery, improve skin health, and modulate inflammatory responses underscores its value as a subject of ongoing research. As the scientific community continues to uncover its mechanisms and optimize its use, this ester is poised to play a pivotal role in advancing therapeutic and cosmetic innovations.

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